molecular formula C19H22N4O B3016570 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-41-1

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B3016570
CAS RN: 2034584-41-1
M. Wt: 322.412
InChI Key: RECQOEGHWVOTBB-UHFFFAOYSA-N
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Description

The compound "N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" is a complex molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and applications, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of N-substituted benzamide derivatives, as described in the first paper, involves the treatment of precursor compounds with KOH followed by reaction with nickel salts to form nickel complexes . Similarly, the synthesis of N-substituted imidazolylbenzamides involves specific substitutions on the benzamide moiety to achieve desired electrophysiological activities . These methods suggest that the synthesis of the compound would likely involve a multi-step process, potentially including the formation of an imidazole ring followed by subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the first paper, where the molecular structures of nickel complexes were determined . Additionally, computational methods like DFT (Density Functional Theory) are used to optimize theoretical structures, as seen in the fourth paper . These techniques would be applicable in analyzing the molecular structure of "this compound" to understand its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their chemical structures and the functional groups present. For example, the nickel complexes in the first paper are used in ethylene oligomerization, indicating that the metal center and ligands are reactive towards ethylene . The electrophysiological activity of N-substituted imidazolylbenzamides suggests that these compounds can interact with biological targets, such as ion channels . These insights can help predict the types of chemical reactions that "this compound" might undergo, including potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure. For instance, the solubility, melting point, and stability can be influenced by the presence of specific functional groups and the overall molecular geometry. The fourth paper discusses the crystallization of a benzimidazole derivative and its intermolecular hydrogen bonding, which can affect its physical properties . These properties are crucial for the practical application of the compound, such as in drug formulation or material processing.

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

Research on nonpeptide angiotensin II (AII) receptor antagonists has led to the development of N-(biphenylylmethyl)imidazoles, which demonstrate potent antihypertensive effects when administered orally. This category includes compounds with structural similarities to the query compound, showcasing the essential role of specific functional groups for biological activity. Notably, the study highlights the importance of ortho-substituted acids for high affinity towards the AII receptor and oral potency, with tetrazole derivatives showing significant effectiveness (Carini et al., 1991).

Antitumor Imidazotetrazines

The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, highlight the therapeutic potential of imidazole derivatives in oncology. This compound demonstrates curative activity against specific leukemia strains and may act as a prodrug for acyclic triazene derivatives, indicating a mechanism of action involving DNA alkylation (Stevens et al., 1984).

Cardiac Electrophysiological Activity

The development of N-substituted imidazolylbenzamides or benzene-sulfonamides as selective class III agents for cardiac arrhythmias demonstrates the versatility of imidazole derivatives. These compounds have shown comparable potency to existing clinical candidates, emphasizing the potential of the 1H-imidazol-1-yl moiety in designing therapeutics for cardiovascular diseases (Morgan et al., 1990).

Antimicrobial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with variations in linkers and substituents reveal significant antimicrobial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research underscores the importance of structural modifications in enhancing the therapeutic potential of imidazole derivatives against infectious diseases (Lv et al., 2017).

Anti-inflammatory and Analgesic Activities

Investigations into novel indole derivatives with imidazole, benzimidazole, or benzoxazole groups have identified compounds with promising anti-inflammatory activity and lower ulcerogenic liability than traditional NSAIDs. This research highlights the potential of integrating imidazole structures into anti-inflammatory and analgesic agents, offering alternatives with reduced side effects (Verma et al., 1994).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-10-14-4-2-3-5-18(14)23(13)9-8-20-19(24)15-6-7-16-17(11-15)22-12-21-16/h2-5,10,12,15H,6-9,11H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECQOEGHWVOTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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